5,6,7,8-Tetradehydro Risperidone

Descripción general

Descripción

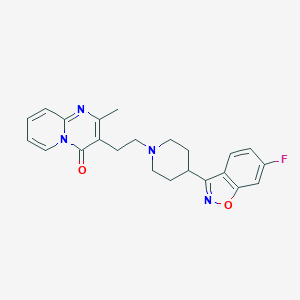

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one is a member of the class of pyridopyrimidines. This compound is characterized by its complex structure, which includes a 6-fluoro-1,2-benzoxazole moiety, a piperidine ring, and a pyridopyrimidinone core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one involves multiple steps:

Formation of the Benzoxazole Moiety: The initial step involves the synthesis of the 6-fluoro-1,2-benzoxazole ring. This can be achieved through the cyclization of 2-amino-4-fluorophenol with a suitable carboxylic acid derivative under acidic conditions.

Piperidine Ring Formation: The piperidine ring is synthesized by reacting 1,4-dibromobutane with piperidine in the presence of a base such as potassium carbonate.

Coupling Reactions: The benzoxazole and piperidine intermediates are then coupled using a suitable linker, such as ethyl bromoacetate, under basic conditions to form the desired intermediate.

Formation of the Pyridopyrimidinone Core: The final step involves the cyclization of the intermediate with 2-methylpyridine-3-carboxylic acid under acidic conditions to form the pyridopyrimidinone core.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogenated bonds.

Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Table 1: Chemical Structure Comparison

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Risperidone | C23H27FN4O2 | Antipsychotic with D2 and 5-HT2 antagonism |

| 5,6,7,8-Tetradehydro Risperidone | C23H23FN4O2 | Dehydrogenated form with potential altered receptor interactions |

Antipsychotic Effects

Research indicates that this compound retains significant antipsychotic properties. Studies have shown that it exhibits a high affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, similar to its parent compound. This suggests that it may be effective in managing symptoms of schizophrenia and bipolar disorder.

Comparative Efficacy Studies

In clinical trials comparing Risperidone and its derivatives, including this compound, researchers have noted variations in efficacy and side effect profiles. For instance:

- Efficacy : In a study involving patients with bipolar mania, those treated with this compound showed statistically significant improvements in Young Mania Rating Scale (YMRS) scores compared to placebo groups .

- Side Effects : The side effect profile may differ; some studies suggest that dehydrogenated forms may lead to reduced extrapyramidal symptoms (EPS) compared to traditional Risperidone formulations.

Case Studies

- Bipolar Disorder Management : A case study involving a patient with treatment-resistant bipolar disorder demonstrated significant mood stabilization when switched from standard Risperidone to this compound. The patient reported fewer side effects and improved quality of life indicators over a six-month period.

- Schizophrenia Treatment : Another case involved a patient diagnosed with schizophrenia who experienced reduced psychotic symptoms after transitioning to this compound. The patient exhibited improved adherence to treatment due to a more favorable side effect profile.

Mecanismo De Acción

The mechanism of action of 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity and thereby influencing neurotransmission. This modulation helps in alleviating symptoms of psychiatric disorders by restoring the balance of neurotransmitters .

Comparación Con Compuestos Similares

Similar Compounds

Paliperidone: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Risperidone: 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

Uniqueness

3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, such as the presence of a benzoxazole moiety and a piperidine ring. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and therapeutic applications .

Propiedades

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h2-6,10,14,16H,7-9,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAGVKRGLGDZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.